Riboflavin-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H20N4O6 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
7-methyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-8-(trideuteriomethyl)benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C17H20N4O6/c1-7-3-9-10(4-8(7)2)21(5-11(23)14(25)12(24)6-22)15-13(18-9)16(26)20-17(27)19-15/h3-4,11-12,14,22-25H,5-6H2,1-2H3,(H,20,26,27)/t11-,12+,14-/m0/s1/i2D3 |
InChI Key |
AUNGANRZJHBGPY-VMNLMVJWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC2=C(C=C1C)N=C3C(=O)NC(=O)N=C3N2C[C@@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Principles of Stable Isotope Labeling and Tracer Methodologies
Role of Labeled Compounds as Internal Standards
In SIDMS, a known quantity of a stable isotope-labeled version of the analyte of interest, such as Riboflavin (B1680620) 8-Methyl-D3, is added to the sample as an internal standard. This "spike" is chemically identical to the endogenous analyte but has a different mass due to the presence of the heavy isotopes. Because the internal standard and the analyte behave identically during sample preparation and analysis, any loss of the analyte during these steps is corrected for by measuring the ratio of the analyte to the internal standard.
Riboflavin 8-Methyl-D3, with its three deuterium (B1214612) atoms in the 8-methyl group, serves as an ideal internal standard for the quantification of natural riboflavin. Its chemical properties closely mirror those of unlabeled riboflavin, ensuring co-elution in chromatographic separations and similar ionization efficiency in the mass spectrometer. The mass difference of three daltons allows for their distinct detection and quantification.
Table 1: Properties of Riboflavin and its Deuterated Analog
| Property | Riboflavin | Riboflavin 8-Methyl-D3 |
| Chemical Formula | C₁₇H₂₀N₄O₆ | C₁₇H₁₇D₃N₄O₆ |
| Molar Mass | ~376.36 g/mol | ~379.38 g/mol |
| Isotopic Label | None | Deuterium (³H) |
| Function | Vitamin B2, precursor to FAD and FMN | Internal standard for mass spectrometry |
Note: The molar mass is an approximate value.
Precision and Accuracy in Complex Biological Matrices
Biological samples such as blood, urine, and tissue extracts are incredibly complex, containing thousands of different molecules. This complexity can interfere with the accurate quantification of a specific analyte. SIDMS is particularly advantageous in these situations because the internal standard experiences the same matrix effects as the analyte. york.ac.uk By measuring the ratio of the analyte to the known amount of the internal standard, these matrix effects are effectively canceled out, leading to highly precise and accurate measurements. The use of stable isotope-labeled internal standards like Riboflavin 8-Methyl-D3 has been shown to significantly improve the reproducibility and accuracy of quantitative assays in complex biological matrices. york.ac.uk
Table 2: Research Findings on the Use of Labeled Riboflavin in SIDMS
| Research Focus | Key Finding | Reference |
| Quantification of Riboflavin in Urine | A method using d8-riboflavin as an internal standard demonstrated high sensitivity, selectivity, and accuracy for measuring riboflavin concentrations in human urine samples. | |
| Measurement in Serum and Urine | A liquid-chromatographic method using isoriboflavin (B1672295) as an internal standard provided precise and accurate measurements of riboflavin in both serum and urine. | |
| Photolysis Studies | Time-resolved mass spectrometry has been used to study the photodegradation of riboflavin, providing insights into its stability and reaction pathways. | invivochem.com |
Comparison with Radiotracer Techniques in Modern Biochemical Investigations
Before the widespread availability of stable isotopes and advanced mass spectrometry, radiotracers (molecules containing radioactive isotopes like ³H or ¹⁴C) were the primary tools for metabolic research. While highly sensitive, radiotracer techniques have several drawbacks.
Table 3: Comparison of Stable Isotope and Radiotracer Techniques
| Feature | Stable Isotope Tracers | Radiotracers |
| Safety | Non-radioactive, safe for use in humans, including children and pregnant women. hmdb.ca | Radioactive, posing health risks and requiring special handling and disposal procedures. |
| Experimental Duration | Suitable for long-term studies as the isotopes do not decay. hmdb.ca | Limited by the half-life of the radioisotope. |
| Analytical Instrumentation | Requires sensitive mass spectrometers or NMR instruments. researchgate.net | Detected using scintillation counters or autoradiography. |
| Ethical Considerations | Fewer ethical hurdles for human studies. | Strict regulations and ethical considerations for human use. |
| Environmental Impact | No radioactive waste. | Generates radioactive waste that requires careful management. |
The development of stable isotope-labeled compounds like Riboflavin 8-Methyl-D3, coupled with the power of SIDMS, has provided a safer and often more informative alternative to radiotracer methods, significantly advancing our understanding of metabolism in both health and disease. hmdb.ca
Advanced Analytical Techniques for Detection and Quantification of Riboflavine 8 Methyl D3
Mass Spectrometry-Based Platforms
Mass spectrometry (MS) stands out as a primary tool for the analysis of Riboflavine 8-Methyl-D3 due to its high sensitivity and specificity. Various MS-based platforms are utilized to obtain detailed information about the compound's structure, quantity, and isotopic distribution.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and its Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of B vitamins, including riboflavin (B1680620) and its isotopologues, in complex matrices. researchgate.netbesjournal.com This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the sample containing Riboflavine 8-Methyl-D3 is first injected into a liquid chromatograph. The compound is separated from other components in the mixture based on its physicochemical properties as it passes through a chromatographic column. Commonly used columns for riboflavin analysis include reversed-phase columns like C18 and pentafluorophenyl (PFP) columns. researchgate.net The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netbesjournal.com
Following chromatographic separation, the analyte enters the mass spectrometer. Electrospray ionization (ESI) is a frequently used ionization technique for riboflavin analysis, typically operating in the positive ion mode. researchgate.netbesjournal.com The mass spectrometer is then set to monitor specific mass-to-charge (m/z) transitions for Riboflavine 8-Methyl-D3, which allows for its highly selective detection and quantification. This targeted approach, known as multiple reaction monitoring (MRM), will be discussed in more detail in a later section.
The applications of LC-MS/MS in the analysis of Riboflavine 8-Methyl-D3 are extensive. It is the method of choice for quantifying this labeled compound when used as an internal standard for the determination of endogenous riboflavin in biological samples such as human milk, serum, and tears. besjournal.commtu.eduumich.edu The use of a stable isotope-labeled internal standard like Riboflavine 8-Methyl-D3 is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative assays. besjournal.com
Table 1: Exemplary LC-MS/MS Parameters for Riboflavin Analysis
| Parameter | Setting | Reference |
|---|---|---|
| Chromatography | ||
| Column | Reversed-phase C18 or PFP | researchgate.netscispace.com |
| Mobile Phase A | 0.1% Formic acid in water | researchgate.net |
| Mobile Phase B | Acetonitrile | besjournal.comresearchgate.net |
| Gradient | Optimized for separation | researchgate.netresearchgate.net |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray (ESI+) | besjournal.commtu.edu |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | researchgate.netbesjournal.com |
| Precursor Ion (m/z) | Specific to Riboflavine 8-Methyl-D3 | mtu.edu |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is another established technique for the analysis of volatile and thermally stable compounds. etamu.edu While riboflavin itself is not sufficiently volatile for direct GC analysis, derivatization can be employed to convert it into a more volatile form. However, due to the polar nature and thermal lability of riboflavin, LC-MS/MS is generally the preferred method.
A study on the effects of riboflavin on cholesterol photooxidation utilized GC-MS to analyze cholesterol oxidation products, demonstrating the capability of GC-MS in related research areas. nih.gov For the analysis of riboflavin itself, a predicted GC-MS spectrum for a trimethylsilyl (B98337) (TMS) derivative of riboflavin is available in the Human Metabolome Database, suggesting that with appropriate derivatization, GC-MS analysis is feasible. The process would involve separating the derivatized Riboflavine 8-Methyl-D3 on a GC column and subsequent detection by the mass spectrometer, which would provide a fragmentation pattern characteristic of the derivatized molecule. etamu.edu
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) for Specificity
Selected Reaction Monitoring (SRM) and its extension, Multiple Reaction Monitoring (MRM), are targeted mass spectrometry techniques that provide exceptional specificity and sensitivity for the quantification of specific analytes in complex mixtures. wikipedia.orgcreative-proteomics.comproteomics.com.au These methods are particularly well-suited for the analysis of Riboflavine 8-Methyl-D3, especially when it is used as an internal standard. researchgate.netmtu.edu
In an SRM/MRM experiment, a specific precursor ion (parent ion) corresponding to the analyte of interest is selected in the first quadrupole of a triple quadrupole mass spectrometer. This precursor ion is then fragmented in the second quadrupole (the collision cell), and one or more specific product ions (daughter ions) are selected in the third quadrupole and detected. creative-proteomics.com The pair of the precursor ion m/z and the product ion m/z is known as a "transition." wikipedia.org
For Riboflavine 8-Methyl-D3, the precursor ion would have a mass corresponding to the deuterated molecule. The fragmentation pattern would be very similar to that of unlabeled riboflavin, but the masses of fragments containing the deuterated methyl group would be shifted by 3 Da. By monitoring these specific transitions, the instrument can selectively detect Riboflavine 8-Methyl-D3 even in the presence of high concentrations of unlabeled riboflavin and other interfering substances. proteomics.com.au This high selectivity significantly reduces background noise and enhances the signal-to-noise ratio, leading to very low limits of detection. creative-proteomics.com
The use of MRM allows for the simultaneous monitoring of multiple transitions for one or more compounds. creative-proteomics.com In the context of a quantitative assay, one would typically monitor at least two transitions for Riboflavine 8-Methyl-D3 (as the internal standard) and two transitions for the endogenous, unlabeled riboflavin. This provides a high degree of confidence in the identification and quantification of the analyte. researchgate.net
Table 2: Hypothetical SRM/MRM Transitions for Riboflavine and Riboflavine 8-Methyl-D3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Purpose |
|---|---|---|---|
| Riboflavin | 377.1 | 255.1 | Quantifier |
| Riboflavin | 377.1 | 243.1 | Qualifier |
| Riboflavine 8-Methyl-D3 | 380.1 | 258.1 | Quantifier (Internal Standard) |
| Riboflavine 8-Methyl-D3 | 380.1 | 243.1 | Qualifier (Internal Standard) |
Note: These are hypothetical values for illustrative purposes. Actual values would need to be determined experimentally.
Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Purity Assessment
Isotope Ratio Mass Spectrometry (IRMS) is a specialized type of mass spectrometry designed for the precise measurement of isotope ratios in a sample. thermofisher.com While LC-MS/MS and GC-MS are used to quantify the amount of a substance, IRMS is used to determine the relative abundance of its isotopes. forensic-isotopes.org This technique is essential for assessing the isotopic purity of Riboflavine 8-Methyl-D3.
For the analysis, the sample is typically combusted to convert it into simple gases, such as CO2, N2, and H2. The isotopic ratios of these gases (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H) are then measured with very high precision by the mass spectrometer. oiv.int To determine the isotopic purity of Riboflavine 8-Methyl-D3, the deuterium-to-hydrogen ratio would be of primary interest.
The isotopic purity is a critical parameter for a stable isotope-labeled internal standard, as any unlabeled or partially labeled impurities can affect the accuracy of the quantitative results. IRMS provides the necessary precision to certify the high isotopic enrichment required for such standards. The results are typically expressed in delta (δ) notation, which represents the deviation of the isotope ratio of a sample from that of an international standard. oiv.int
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For isotopically labeled compounds like Riboflavine 8-Methyl-D3, specific NMR techniques can be employed to confirm the position and extent of isotopic labeling.
Deuterium (B1214612) NMR (²H NMR) for Positional Analysis
Deuterium NMR, or ²H NMR, is a specialized NMR technique that directly observes the deuterium nucleus. huji.ac.il This method is invaluable for the positional analysis of deuterium in a labeled molecule, confirming that the deuterium atoms are located at the intended 8-methyl position in Riboflavine 8-Methyl-D3.
The chemical shift range in ²H NMR is similar to that of proton (¹H) NMR, but the signals are typically broader. huji.ac.ilmagritek.com In the ²H NMR spectrum of Riboflavine 8-Methyl-D3, a signal would be expected in the region corresponding to a methyl group attached to an aromatic ring. The presence of a single, prominent signal in this region would confirm that the deuterium is located on the 8-methyl group. The integration of this signal, under appropriate experimental conditions, can be used to determine the deuterium enrichment at that specific position. sigmaaldrich.com
A key advantage of ²H NMR is the simplicity of the resulting spectrum, as only the deuterated parts of the molecule are observed. sigmaaldrich.com This makes it straightforward to verify the position of the label without interference from the numerous proton signals that would be present in a ¹H NMR spectrum. The absence of signals at other positions in the ²H NMR spectrum would further confirm the regioselectivity of the labeling.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Riboflavine 8-Methyl-D3 |
| Riboflavin |
| Acetonitrile |
| Methanol |
| Ammonium formate |
| Formic acid |
| Carbon dioxide |
| Nitrogen |
Carbon-13 NMR (¹³C NMR) for Structural and Dynamic Studies of Flavoproteins
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a pivotal technique for elucidating the structural and dynamic properties of flavoproteins, enzymes that utilize flavin cofactors like flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), derived from riboflavin. nih.gov By using riboflavin selectively enriched with ¹³C at specific positions, researchers can probe the electronic environment and mobility of the flavin molecule when bound to an apoprotein. nih.govscribd.com
When Riboflavine 8-Methyl-D3, enriched with ¹³C at positions such as C2, C4, C4a, and C10a, binds to a riboflavin binding protein (RBP), the ¹³C signals exhibit significant broadening. nih.gov This broadening is a direct reflection of the restricted mobility of the flavin molecule within the protein's binding pocket. nih.gov
Furthermore, the chemical shifts of these ¹³C signals can be sensitive to the pH of the surrounding medium. For instance, the ¹³C signals of free riboflavin at the 2-, 4-, and 4a-positions show pH-dependent changes in the alkaline range, corresponding to the deprotonation of the N(3)-H group. nih.gov However, when bound to RBP, the pK value of this N(3)-H group is shifted, indicating that the protein preferentially binds and stabilizes the neutral form of riboflavin. nih.gov This is further supported by studies with 3-methylriboflavin, where the 3-methyl-¹³C signal shows no pH-dependent shift, whether free or bound. nih.gov These studies underscore the utility of ¹³C NMR in characterizing the specific interactions between flavins and their protein environments.
Table 1: Illustrative ¹³C NMR Chemical Shift Data for Riboflavin
| Carbon Position | Chemical Shift (ppm) |
| C2 | 159.5 |
| C4 | 162.1 |
| C4a | 134.8 |
| C10a | 150.2 |
| C6 | 132.5 |
| C7 | 136.9 |
| C8 | 148.7 |
| C9 | 117.2 |
| C7-CH₃ | 19.1 |
| C8-CH₃ | 21.3 |
Note: This table provides representative chemical shift values for riboflavin. Actual values can vary based on solvent and experimental conditions.
Hyperpolarization Techniques in Metabolic Research
Hyperpolarization techniques represent a significant advancement in magnetic resonance, offering dramatic sensitivity enhancements for monitoring metabolic processes in real-time. otsuka.co.jpotsuka.co.jp By increasing the nuclear spin polarization of a substrate by up to 100,000-fold, these methods allow for the imaging of metabolite conversion with high temporal resolution. otsuka.co.jpotsuka.co.jp
In the context of Riboflavine 8-Methyl-D3, hyperpolarization can be coupled with ¹³C-labeled substrates to trace metabolic pathways. ckisotopes.com The use of stable isotope-labeled compounds, such as deuterated and ¹³C-enriched molecules, is fundamental to these studies. ckisotopes.com For instance, deuterium imaging leverages the low natural abundance of deuterium to track the fate of labeled compounds. otsuka.co.jpotsuka.co.jp The distinct chemical shifts of deuterated and non-deuterated species provide a clear means of determining metabolic rates. otsuka.co.jpotsuka.co.jp
The combination of deuteration at the 8-methyl position in Riboflavine 8-Methyl-D3 with ¹³C labeling at other positions within the molecule or on other metabolites creates a powerful probe for metabolomics research. This dual-labeling strategy allows for the simultaneous tracking of different parts of a molecule or multiple metabolic pathways, providing a more comprehensive understanding of cellular chemistry. ckisotopes.com
Electron Nuclear Double Resonance (ENDOR) Spectroscopy for Flavin Radical Studies
Flavins can exist in radical forms, which are crucial intermediates in many enzymatic reactions. Electron Nuclear Double Resonance (ENDOR) spectroscopy is a high-resolution technique used to study these paramagnetic species. nih.gov It provides detailed information about the hyperfine couplings between the unpaired electron of the flavin radical and surrounding nuclear spins, such as protons and nitrogen. nih.govresearchgate.net
In studies of flavoenzymes like chorismate synthase, ENDOR has been instrumental in characterizing the flavin semiquinone radical. nih.gov The hyperfine coupling of the methyl group protons at the C8 position of the isoalloxazine ring is a particularly sensitive probe of the electronic structure and environment of the flavin radical. nih.govresearchgate.net For the neutral semiquinone form, the hyperfine coupling components have been determined, providing a signature for this radical species. nih.gov
The use of Riboflavine 8-Methyl-D3 in ENDOR studies would involve substituting the protons of the 8-methyl group with deuterons. This isotopic substitution would significantly alter the ENDOR spectrum due to the different magnetic moments of protons and deuterons. This allows for the unambiguous assignment of the hyperfine couplings to the 8-methyl group and can help to resolve complex spectra. Furthermore, changes in the hyperfine coupling of the 8-methyl group upon binding of different ligands can indicate how these ligands affect the spin density distribution within the flavin ring. nih.gov
Table 2: Hyperfine Coupling Constants for the 8-Methyl Protons of a Neutral Flavin Semiquinone Radical
| Hyperfine Coupling Component | Value (MHz) |
| A⊥ | 8.07 |
| A∥ | 9.60 |
| Aiso | 8.58 |
Data obtained from frozen solution ENDOR of the flavin radical in the presence of (6R)-6-fluoro-EPSP. nih.gov
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides valuable insights into the molecular structure and conformation of flavins. uni-siegen.denih.gov These techniques probe the vibrational modes of a molecule, which are sensitive to bond strengths, geometry, and intermolecular interactions like hydrogen bonding. uni-siegen.deresearchgate.net
IR spectroscopy is particularly sensitive to polar bonds and is useful for identifying functional groups. nih.gov Raman spectroscopy, on the other hand, is more sensitive to non-polar, symmetric vibrations. nih.gov Together, they provide complementary information about the vibrational structure of a molecule. nih.gov
For riboflavin, vibrational spectroscopy can be used to study the isoalloxazine ring and the ribityl side chain. researchgate.net The introduction of the deuterium-labeled methyl group in Riboflavine 8-Methyl-D3 would lead to a predictable shift in the vibrational frequencies associated with the C-D bonds compared to the C-H bonds of the unlabeled compound. This isotopic shift can be used to assign specific vibrational modes and to study the conformation and environment of the 8-methyl group within a protein binding site.
Time-resolved vibrational spectroscopy techniques, such as femtosecond mid-infrared spectroscopy, can monitor structural changes in the flavin chromophore upon photoexcitation. researchgate.net By analyzing the changes in the vibrational spectrum, researchers can track the dynamics of photochemical reactions and identify transient intermediates. researchgate.net
Table 3: Selected Vibrational Frequencies of Riboflavin
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~1720 | C=O stretching |
| 1450-1720 | Ring stretching modes |
| 1349 | Prominent ring stretching band |
| 1100-1000 | Ribityl group vibrations |
Note: These are general frequency regions. Specific peak positions can vary depending on the environment and interactions of the riboflavin molecule. researchgate.netresearchgate.net
Chromatographic Separation Methods (e.g., HPLC) coupled with Isotope-Sensitive Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of B vitamins, including riboflavin, in complex biological samples. nih.govnih.gov When coupled with a mass spectrometer (MS), a technique known as HPLC-MS, it becomes a highly sensitive and selective method for analyzing isotopically labeled compounds like Riboflavine 8-Methyl-D3. nih.govacs.org
The use of stable isotope-labeled internal standards is a key strategy in quantitative HPLC-MS analysis. nih.govumich.edu Riboflavine 8-Methyl-D3, with its mass shift of +3 atomic mass units compared to unlabeled riboflavin, is an ideal internal standard. It co-elutes with the analyte of interest but is distinguished by its different mass-to-charge ratio in the mass spectrometer. mtu.edu This allows for accurate quantification, as it corrects for variations in sample preparation and instrument response. nih.gov
Various HPLC methods have been developed for the analysis of riboflavin and its vitamers, often employing reversed-phase chromatography. nih.govmtu.edu The choice of column and mobile phase is critical for achieving good separation from other B vitamins and matrix components. nih.gov The detection is typically performed using electrospray ionization (ESI) in positive ion mode, with multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.govnih.gov
This approach has been successfully applied to quantify riboflavin and its various forms, such as FMN and FAD, in diverse matrices including human serum, milk, and liver tissue. nih.govnih.govmdpi.com
Data Processing and Computational Approaches for Isotopomer Analysis
The analysis of data from experiments using isotopically labeled compounds like Riboflavine 8-Methyl-D3 often requires sophisticated data processing and computational methods. These approaches are essential for extracting meaningful information from complex datasets, particularly in metabolomics and structural biology.
In mass spectrometry-based isotopomer analysis, computational tools are used to process the raw data, identify the different isotopic forms of a molecule, and calculate their relative abundances. This information can then be used to determine metabolic fluxes and trace the flow of atoms through metabolic pathways.
In the realm of spectroscopy, computational chemistry plays a crucial role in interpreting experimental results. For instance, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the vibrational frequencies of Riboflavine 8-Methyl-D3. researchgate.net By comparing the calculated spectra with the experimental IR and Raman spectra, researchers can validate their assignments of vibrational modes and gain a deeper understanding of the molecule's structure and bonding. researchgate.netnih.gov
Similarly, computational models are used to analyze NMR and ENDOR data. nih.gov These models can help to relate the observed spectroscopic parameters, such as chemical shifts and hyperfine couplings, to the three-dimensional structure and electronic properties of the flavin molecule and its interactions with its environment. nih.govnih.gov The combination of experimental data from isotopically labeled compounds with advanced computational methods provides a powerful synergy for unraveling the complex roles of flavins in biological systems.
Applications of Riboflavine 8 Methyl D3 in Fundamental Biochemical and Systems Biology Research
Elucidation of Riboflavin (B1680620) Biosynthesis Pathways in Prokaryotic and Eukaryotic Model Organisms
The biosynthesis of riboflavin, a precursor to the essential coenzymes flavin mononucleotide (FMN) and flavin adenine (B156593) dinucleotide (FAD), is a fundamental metabolic process in most microorganisms and plants. wikipedia.orgnih.gov The use of isotopically labeled compounds like Riboflavine 8-Methyl-D3 is instrumental in dissecting the intricate steps of this pathway.
Investigation of Enzymatic Steps and Intermediates (e.g., in Bacillus subtilis, Ashbya gossypii)
The riboflavin biosynthetic pathway involves a series of enzymatic reactions that convert guanosine (B1672433) triphosphate (GTP) and ribulose 5-phosphate (Ru5P) into riboflavin. engineering.org.cnmdpi.com In bacteria like Bacillus subtilis and fungi such as Ashbya gossypii, which are used for industrial riboflavin production, understanding this pathway is crucial for strain improvement. researchgate.netfrontiersin.org
Key enzymatic steps in both prokaryotic and eukaryotic model organisms include:
GTP cyclohydrolase II: This enzyme catalyzes the first committed step, converting GTP to 2,5-diamino-6-ribosylamino-4(3H)-pyrimidinone 5'-phosphate. engineering.org.cnmdpi.com
Deaminase and Reductase: A bifunctional enzyme in bacteria sequentially modifies the pyrimidine (B1678525) intermediate. sci-hub.se
3,4-dihydroxy-2-butanone 4-phosphate (DHBP) synthase: This enzyme creates the four-carbon unit required for the xylene ring of riboflavin from Ru5P. mdpi.comsci-hub.se
Lumazine (B192210) synthase: This enzyme condenses the pyrimidine derivative with DHBP to form 6,7-dimethyl-8-ribityllumazine (B135004). wikipedia.orgfrontiersin.org
Riboflavin synthase: In the final step, two molecules of 6,7-dimethyl-8-ribityllumazine are converted to one molecule of riboflavin and one molecule of a recyclable pyrimidine intermediate. wikipedia.orgasm.org
Isotopically labeled precursors, including deuterated riboflavin, have been pivotal in confirming the origin of the carbon atoms in the riboflavin molecule. For instance, studies have shown that the xylene ring is formed from a four-carbon moiety derived from a pentose (B10789219) phosphate (B84403). nih.gov By introducing Riboflavine 8-Methyl-D3 into the system, researchers can trace the incorporation and transformation of the labeled methyl group, helping to confirm the intermediates and the stereospecificity of the enzymatic reactions.
Table 1: Key Enzymes in Riboflavin Biosynthesis
| Enzyme | Gene (B. subtilis) | Gene (A. gossypii) | Function |
| GTP cyclohydrolase II | ribA | RIB1 | Initiates the pathway by converting GTP. frontiersin.orgmdpi.com |
| Deaminase/Reductase | ribG | RIB2/RIB7 | Modifies the pyrimidine intermediate. engineering.org.cnsci-hub.se |
| DHBP synthase | ribA | RIB3 | Synthesizes the four-carbon precursor from Ru5P. frontiersin.orgmdpi.com |
| Lumazine synthase | ribH | RIB4 | Condenses the two precursor branches. frontiersin.org |
| Riboflavin synthase | ribE | RIB5 | Catalyzes the final step to produce riboflavin. frontiersin.org |
Pathway Regulation and Genetic Modulations Affecting Riboflavin Production
The production of riboflavin is tightly regulated at both the genetic and metabolic levels. In Bacillus subtilis, the genes for riboflavin biosynthesis are organized in the rib operon, which is subject to feedback regulation by FMN and FAD. engineering.org.cn Mutations in regulatory regions can lead to the overproduction of riboflavin. engineering.org.cn
In the industrial fungus Ashbya gossypii, a natural overproducer of riboflavin, genetic engineering has been employed to enhance production further. nih.gov Overexpression of key enzymes in the pathway, such as those in the guanine (B1146940) nucleotide pathway, has been shown to increase the flux towards riboflavin. engineering.org.cn The use of labeled compounds like Riboflavine 8-Methyl-D3 can help to quantify the effects of these genetic modifications on the metabolic flux through the pathway, providing a direct measure of the success of the engineering strategies. For example, endoplasmic reticulum stressors have been found to enhance riboflavin production in A. gossypii. nih.gov
Metabolic Flux Analysis in In Vitro Cell Cultures and Ex Vivo Tissue Models
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. mdpi.com The use of stable isotope-labeled substrates, such as Riboflavine 8-Methyl-D3, is central to MFA. medchemexpress.comchromservis.eu By tracking the incorporation of the isotopic label into various metabolites, researchers can determine the flow of atoms through the metabolic network. mdpi.com
Tracing Carbon and Nitrogen Flux through Central Metabolic Pathways
While Riboflavine 8-Methyl-D3 is primarily a tracer for the riboflavin pathway itself, its downstream products, FMN and FAD, are crucial cofactors in central carbon and nitrogen metabolism. wikipedia.org By using Riboflavine 8-Methyl-D3 in conjunction with other labeled substrates like ¹³C-glucose and ¹⁵N-glutamine, a more comprehensive picture of cellular metabolism can be obtained. nih.gov This approach allows for the simultaneous tracing of carbon and nitrogen flux, providing insights into the interplay between different metabolic pathways. nih.gov
For example, in studies with Bacillus subtilis, ¹³C-labeling experiments have been used to investigate fluxes in central carbon metabolism in riboflavin-producing strains. nih.gov These studies have revealed how the fluxes through glycolysis, the pentose phosphate pathway, and the TCA cycle are modulated to support high levels of riboflavin production. nih.gov
Quantification of De Novo Synthesis Rates of Flavin Coenzymes (FMN, FAD)
The conversion of riboflavin to its active coenzyme forms, FMN and FAD, is a critical step for cellular function. mdpi.com Riboflavin kinase phosphorylates riboflavin to FMN, and FAD synthetase subsequently adenylates FMN to produce FAD. researchgate.net The rates of these reactions can be quantified using Riboflavine 8-Methyl-D3. By monitoring the appearance of the deuterated label in the FMN and FAD pools over time, the de novo synthesis rates of these coenzymes can be determined.
This information is valuable for understanding how cells regulate their flavin cofactor levels in response to different physiological conditions. For instance, quantification of flavins in various mammalian cell lines has shown significant differences in their content, with riboflavin and FAD being the predominant forms. nih.gov
Table 2: Typical Flavin Content in Mammalian Cell Lines
| Cell Line | Riboflavin (amol/cell) | FMN (amol/cell) | FAD (amol/cell) |
| CHO | ~5.6 | ~0.9 | ~4.3 |
| HEK293 | ~3.1 | ~0.46 | ~2.2 |
| NIH 3T3 | ~14 | ~3.4 | ~17.0 |
| Data adapted from a study on flavin quantification in mammalian cells. nih.gov |
Assessment of Precursor Utilization for Riboflavin Production
The biosynthesis of riboflavin requires precursors from both the purine (B94841) pathway (GTP) and the pentose phosphate pathway (Ru5P). nih.govengineering.org.cn The efficiency of precursor supply is often a limiting factor in microbial riboflavin production. engineering.org.cn Isotopically labeled precursors, including labeled glycine (B1666218), have been used to trace their incorporation into the riboflavin molecule and assess their contribution to the final product. engineering.org.cn
In Ashbya gossypii, studies using ¹³C-labeled substrates have shown that during riboflavin production, the majority of the carbon originates from the primary carbon source, such as vegetable oil, but that precursors like glycine also make a significant contribution. researchgate.net By using Riboflavine 8-Methyl-D3 in combination with labeled precursors, researchers can gain a more detailed understanding of how different substrates are channeled into the riboflavin biosynthesis pathway. This knowledge is essential for optimizing fermentation media and feeding strategies to maximize riboflavin yields in industrial settings. dntb.gov.ua
Enzyme Mechanism Elucidation and Flavin-Dependent Biocatalysis
Flavoproteins, enzymes that utilize flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD) as cofactors, are central to a vast array of redox reactions in all domains of life. nih.govmarmara.edu.tr Understanding their catalytic mechanisms is fundamental to biochemistry. The introduction of isotopically labeled flavins, such as Riboflavine 8-Methyl-D3, provides a sophisticated method for dissecting these complex processes. manchester.ac.uknih.gov
The use of flavin analogs is a well-established strategy for investigating the structure and function of flavoenzymes. researchgate.netspringernature.comnih.gov Riboflavine 8-Methyl-D3 is particularly valuable for studying the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes upon substituting an atom in the reactant with one of its heavier isotopes. doi.org
By incorporating Riboflavine 8-Methyl-D3 into a flavoenzyme, either by reconstitution of the apoenzyme or through biosynthetic pathways, researchers can measure the KIE on catalytic steps. If a change in the reaction rate is observed compared to the enzyme with unlabeled riboflavin, it provides strong evidence that the 8-methyl group is involved in a rate-limiting step of the catalytic cycle. This could involve direct participation in the chemical transformation or be due to its influence on the electronic properties of the isoalloxazine ring system. researchgate.net Heavy enzyme isotope effects, studied using isotopologues where the protein and/or the cofactor are labeled, offer a direct experimental probe into the role of protein vibrations in enzyme-catalyzed reactions. nih.gov Such studies have shown that both the protein and the cofactor can contribute to the enzyme isotope effect in hydride transfer reactions. nih.gov
Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR) can leverage the deuterium (B1214612) label. researchgate.netnih.gov The distinct magnetic properties of deuterium compared to hydrogen can be used to probe the local environment of the flavin cofactor within the enzyme's active site, providing insights into protein-cofactor interactions.
Flavins are versatile redox cofactors capable of mediating both one- and two-electron transfer processes, cycling between oxidized (quinone), one-electron reduced (semiquinone), and two-electron reduced (hydroquinone) states. nih.govresearchgate.net Riboflavine 8-Methyl-D3 is a critical tool for investigating the dynamics of these electron transfer events.
Investigation of Host-Microbe Interactions and Nutritional Immunity at a Biochemical Level
The interplay between hosts and their microbial inhabitants is a critical area of research, with nutritional immunity—the host's strategy to limit microbial growth by sequestering essential nutrients like vitamins—being a key battleground. escholarship.org Riboflavin (Vitamin B2) is an essential nutrient that most bacteria can synthesize, but some pathogens, like Listeria monocytogenes, are auxotrophs and must acquire it from their host. escholarship.orgapsnet.org
Riboflavine 8-Methyl-D3 serves as an invaluable metabolic tracer to study the dynamics of riboflavin acquisition and utilization at the host-microbe interface. Researchers can administer the deuterated compound to an infected host or a co-culture system and subsequently use mass spectrometry to track its journey. This allows for the precise quantification of:
The uptake of host-derived riboflavin by microbes.
The conversion of the labeled riboflavin into its active forms, FMN and FAD, within both host and microbial cells. researchgate.net
The flux of flavins within competing metabolic pathways.
These stable isotope tracing studies provide direct biochemical evidence of nutrient competition and can reveal microbial strategies for scavenging essential vitamins. apsnet.orgmdpi.com This knowledge is crucial for understanding pathogenesis and may identify novel targets for antimicrobial therapies that disrupt microbial nutrient acquisition. Riboflavin and its derivatives have also been shown to be important for the activation of specific immune cells, linking vitamin metabolism directly to immune responses. ceon.rssemanticscholar.org
Development of Research Methodologies for Vitamin B2 Metabolite Profiling in Biological Samples (e.g., cell lysates, growth media, non-clinical animal tissues)
One of the most widespread and critical applications of Riboflavine 8-Methyl-D3 is its use as an internal standard for the accurate quantification of riboflavin and its metabolites in complex biological matrices. nih.govisotope.com Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for the sensitive and specific profiling of B vitamins in samples such as cell lysates, plasma, and tissues. nih.govresearchgate.netumich.edu
In these methods, a known amount of Riboflavine 8-Methyl-D3 is added to the biological sample at the beginning of the extraction procedure. nih.gov Because it is chemically identical to the endogenous riboflavin, it experiences the same processing, including any loss during sample preparation and any variation in ionization efficiency in the mass spectrometer. However, due to its higher mass (+3 Da), it is easily distinguished from the natural, unlabeled riboflavin by the mass spectrometer. cymitquimica.com By comparing the signal intensity of the endogenous analyte to that of the deuterated internal standard, a highly accurate and precise quantification can be achieved, correcting for experimental variability. umich.edu This approach has enabled the development of robust and high-throughput methods for assessing vitamin status in large-scale studies. nih.govnih.gov
The table below outlines a representative LC-MS/MS method for the analysis of riboflavin and its derivatives, where Riboflavine 8-Methyl-D3 would serve as the internal standard for Riboflavin.
| Analyte | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) | Biological Matrix |
| Riboflavin | RF | 377.1 | 243.1 | Plasma, Serum, Tissues, Tears |
| Riboflavine 8-Methyl-D3 | RF-d3 | 380.1 | 246.1 | Internal Standard |
| Flavin Mononucleotide | FMN | 457.1 | 359.0 | Plasma, Serum, Tissues |
| Flavin Adenine Dinucleotide | FAD | 786.1 | 348.1 | Liver Tissue, Cells |
| Data compiled from representative analytical methods. nih.govnih.govumich.edumtu.edu Precursor and product ions can vary based on instrumentation and analytical conditions. |
Methodological Considerations and Future Directions in Riboflavine 8 Methyl D3 Research
Challenges in Synthesis and Purification of High-Purity Labeled Compounds
The synthesis and purification of high-purity isotopically labeled compounds like Riboflavine 8-Methyl-D3 present significant methodological challenges. The introduction of deuterium (B1214612) atoms at a specific molecular position requires precise control over reaction conditions to achieve high isotopic enrichment and chemical purity. snnu.edu.cn
Common methods for deuterium labeling include H/D exchange reactions, which can be catalyzed by various metals. snnu.edu.cn However, achieving site-selectivity, especially in complex molecules like riboflavin (B1680620), can be difficult. The synthesis of deuterated compounds often involves the use of D2O as a deuterium source due to its low cost and relative safety. snnu.edu.cn One approach involves utilizing continuous flow reactors which can generate deuterium gas from the electrolysis of D2O. thalesnano.com This method offers advantages in terms of handling and efficiency compared to traditional techniques that use D2 gas directly. thalesnano.com
Purification is another critical step. The final product must be free from unlabeled or partially labeled precursors, as well as any reaction byproducts. Techniques like high-performance liquid chromatography (HPLC) are often employed for the purification of labeled flavins. nih.gov However, the presence of isomers and the similar physicochemical properties of the labeled and unlabeled compounds can complicate separation. nih.gov For instance, the chemical synthesis of flavin mononucleotide (FMN) can lead to isomeric monophosphates and bisphosphates that are challenging to remove. nih.gov Enzymatic synthesis, on the other hand, can offer higher purity. nih.gov The purification process for high-purity deuterated compounds often requires simple distillation or recrystallization, but ensuring the removal of all impurities to meet the stringent requirements for research applications remains a hurdle. cdnsciencepub.com
A summary of challenges is presented below:
| Challenge | Description |
| Site-Selective Deuteration | Precisely introducing deuterium at the 8-methyl position without affecting other parts of the riboflavin molecule. |
| High Isotopic Enrichment | Achieving a high percentage of deuterium incorporation to ensure the utility of the labeled compound as a tracer. |
| Chemical Purity | Removing unlabeled starting materials, partially deuterated intermediates, and reaction byproducts. cdnsciencepub.com |
| Purification Complexity | The similar properties of labeled and unlabeled compounds make separation difficult, often requiring advanced chromatographic techniques. nih.gov |
| Scale-Up | Transitioning from laboratory-scale synthesis to producing larger quantities required for extensive research can be problematic. |
Analytical Sensitivity and Detection Limits in Diverse Research Matrices
The accurate quantification of Riboflavine 8-Methyl-D3 and its metabolites in various biological and environmental samples is crucial for its application in research. The analytical sensitivity and detection limits are key parameters that determine the feasibility of such studies, especially when dealing with low concentrations in complex matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific detection of riboflavin and its derivatives. oup.comresearchgate.net Isotope dilution mass spectrometry, using deuterated internal standards like Riboflavine 8-Methyl-D3, is considered the gold standard for correcting analytical variability and ensuring accurate quantification. oup.com
The limits of detection (LOD) and quantitation (LOQ) for riboflavin analysis can vary depending on the analytical method and the sample matrix. For instance, in human plasma, LODs in the nanomolar range (0.1–4.0 nmol/L) have been reported for various B-vitamins, including riboflavin. oup.com One study established a lower limit of quantitation (LLOQ) for vitamin B2 in human serum to be within the range of 5 to 25 nmol/L. google.com Another method reported a detection limit of 1 microgram/L for riboflavin in serum. researchgate.net The choice of ionization technique, such as electrospray ionization (ESI), and the optimization of mass spectrometer parameters are critical for achieving high sensitivity. bevital.no
The complexity of the research matrix (e.g., plasma, tissue homogenates, cell lysates) can significantly impact analytical sensitivity due to matrix effects, which can suppress or enhance the analyte signal. bevital.no Therefore, robust sample preparation methods are essential to minimize these interferences and achieve reliable quantification at low concentrations.
Data Interpretation Complexities and Computational Modeling of Isotopic Data
The data generated from studies using Riboflavine 8-Methyl-D3 can be complex, and its interpretation often requires sophisticated computational modeling. Isotopic labeling provides a powerful tool to trace the metabolic fate of molecules, but understanding the full implications of the isotopic patterns in various metabolites requires a deep understanding of biochemical pathways and kinetics. wikipedia.org
Compartmental modeling is a mathematical approach that uses differential equations to describe the dynamic processes of nutrient metabolism. uea.ac.uk This technique has been successfully applied to study the absorption and metabolism of various vitamins and minerals, including riboflavin, labeled with stable isotopes. uea.ac.uk By fitting the model to experimental data, researchers can gain insights into metabolic fluxes and the bioavailability of the nutrient. uea.ac.uk
Computational quantum chemistry methods can be used to model the vibrational modes of isotopically labeled molecules like riboflavin. acs.org This can aid in the interpretation of spectroscopic data, such as that obtained from infrared spectroscopy, and provide a more detailed understanding of the molecular structure and its interactions. acs.org Furthermore, theoretical modeling of the absorption spectrum of riboflavin in different environments can help to interpret experimental spectroscopic results. researchgate.net
Challenges in data interpretation can arise from the complexity of metabolic networks and the potential for isotopic scrambling, where the label is incorporated into unexpected positions. Careful experimental design and the use of appropriate analytical techniques are crucial to minimize these complexities.
Integration with Multi-Omics Approaches (e.g., Metabolomics, Fluxomics, Proteomics)
The true power of using Riboflavine 8-Methyl-D3 as a research tool is realized when it is integrated with multi-omics approaches, such as metabolomics, fluxomics, and proteomics. This integration allows for a more holistic understanding of how riboflavin metabolism impacts various cellular processes.
Metabolomics: Isotope-labeled compounds are invaluable in metabolomics studies to trace the flow of metabolites through various pathways. researchgate.net By tracking the incorporation of the deuterium label from Riboflavine 8-Methyl-D3 into downstream metabolites, researchers can elucidate metabolic pathways and identify points of regulation. nih.gov For example, metabolomics studies have shown that riboflavin deficiency can significantly impact glutathione (B108866) and purine (B94841) metabolic pathways. nih.gov
Fluxomics: Metabolic flux analysis (MFA) is a powerful technique that uses isotopic labeling data to quantify the rates (fluxes) of metabolic reactions within a cell. nih.gov By feeding cells with a labeled substrate like Riboflavine 8-Methyl-D3 and analyzing the isotopic enrichment in various metabolites, it is possible to construct a detailed map of metabolic fluxes. amazonaws.com This approach has been used to investigate the central carbon metabolism in riboflavin-producing strains of Bacillus subtilis. nih.gov
Proteomics: Proteomic studies can reveal how changes in riboflavin status affect the expression and abundance of proteins. nih.gov For instance, research has shown that riboflavin deficiency can lead to a reduced abundance of certain acyl-coenzyme A dehydrogenases, which are flavin-dependent enzymes. nih.gov The integration of proteomics with isotopic labeling can provide a direct link between the availability of the cofactor and the expression of the enzymes that utilize it. Stable-labeled amino acids are also used in proteomic research to track protein expression and dynamics. moravek.com
The combination of these omics technologies, a strategy sometimes referred to as "multi-omics," provides a systems-level view of the biological system under investigation. plos.orgmdpi.com This integrated approach can uncover novel interactions and regulatory mechanisms that would be missed by studying each "ome" in isolation. springermedizin.de
Potential for Novel Applications in Systems Biochemistry and Industrial Biotechnology
The unique properties of Riboflavine 8-Methyl-D3 open up possibilities for novel applications in both fundamental and applied research, particularly in the fields of systems biochemistry and industrial biotechnology.
Systems Biochemistry:
In systems biochemistry, the goal is to understand the complex interactions between the components of a biological system. Isotope-labeled compounds like Riboflavine 8-Methyl-D3 are essential tools for dissecting these complex networks. By tracing the flow of the label through metabolic pathways, researchers can build more accurate and dynamic models of cellular metabolism. uea.ac.uk This can lead to a deeper understanding of how cells respond to genetic and environmental perturbations, and how metabolic pathways are regulated to maintain homeostasis.
Industrial Biotechnology:
In industrial biotechnology, microorganisms are often engineered to overproduce valuable compounds, such as vitamins. nih.gov Riboflavin itself is produced commercially through fermentation using microorganisms like Ashbya gossypii and Bacillus subtilis. nih.gov Isotopic labeling with compounds like Riboflavine 8-Methyl-D3 can be used to optimize these production processes. By using metabolic flux analysis, researchers can identify bottlenecks in the biosynthetic pathway and engineer the microorganisms to have improved production yields. nih.govresearchgate.net Furthermore, understanding the regulation of riboflavin biosynthesis through multi-omics approaches can inform strategies for developing more efficient and robust production strains. plos.org The use of high-purity deuterated compounds is also relevant in the manufacturing of very-large-scale integrated circuits, suggesting potential applications in non-biological fields as well. google.com
The table below summarizes the potential applications:
| Field | Potential Application of Riboflavine 8-Methyl-D3 |
| Systems Biochemistry | Tracing metabolic pathways to build dynamic models of cellular function. uea.ac.uk |
| Investigating the regulation of metabolic networks. | |
| Understanding the interplay between different "omes" (metabolome, proteome, etc.). plos.orgmdpi.com | |
| Industrial Biotechnology | Optimizing microbial production of riboflavin and other valuable compounds through metabolic flux analysis. nih.gov |
| Engineering microorganisms for enhanced production capabilities. nih.gov | |
| Quality control and process monitoring in fermentation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
